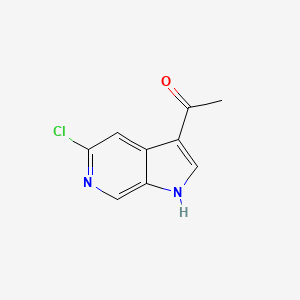

3-Acetyl-5-chloro-6-azaindole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-5(13)7-3-11-8-4-12-9(10)2-6(7)8/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQLBYWNOQAMID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=CN=C(C=C12)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Acetyl 5 Chloro 6 Azaindole

Retrosynthetic Analysis of the 3-Acetyl-5-chloro-6-azaindole Scaffold

A logical retrosynthetic analysis of this compound (I) guides the strategic planning for its synthesis. The primary disconnection targets the C3-acetyl bond, suggesting a Friedel-Crafts acylation of a 5-chloro-6-azaindole (II) intermediate. This approach is advantageous as it introduces the acetyl group in a late stage of the synthesis.

The core 5-chloro-6-azaindole (II) can be further disconnected through various strategies to break down the pyrrole (B145914) ring. These disconnections form the basis for the different synthetic methodologies discussed in the subsequent sections:

Disconnection A (Fischer Indole (B1671886) Synthesis): Breaking the N1-C2 and C3-C3a bonds leads back to a substituted pyridine (B92270) hydrazine (B178648) (III) and a carbonyl compound, which are the key starting materials for the Fischer indole synthesis.

Disconnection B (Pyrrole Ring Annulation): This involves various methods of constructing the pyrrole ring onto a pre-functionalized pyridine precursor. For instance, a C-N cross-coupling followed by a Heck reaction would disconnect the N1-C7a and C2-C3 bonds, starting from an aminohalopyridine and a suitable three-carbon component.

This analysis highlights the importance of a properly substituted pyridine derivative as a crucial starting material for the majority of synthetic routes.

Strategies for the Construction of the 6-Azaindole (B1212597) Ring System

The formation of the 6-azaindole (pyrrolo[2,3-c]pyridine) core is the cornerstone of the synthesis of this compound. Several methodologies have been developed for this purpose, each with its own set of advantages and limitations.

Pyrrole Ring Annulation Approaches

These methods involve the construction of the pyrrole ring onto a pre-existing, appropriately substituted pyridine ring.

The Fischer indole synthesis is a classic and widely used method for the formation of indole rings and can be adapted for the synthesis of azaindoles. acs.orgresearchgate.net This reaction involves the acid-catalyzed cyclization of a phenylhydrazine (B124118) with an aldehyde or ketone. For the synthesis of a 5-chloro-6-azaindole intermediate, a potential starting material would be a 3-hydrazinyl-5-chloropyridine derivative.

A relevant study describes the synthesis of 5,7-dichloro-6-azaindoles via a Fischer indole reaction. nih.govthieme-connect.com This process involves the reaction of 2,6-dichloro-3-hydrazinopyridine with various ketones in the presence of pyridine hydrochloride in N-methylpyrrolidin-2-one (NMP) at elevated temperatures. thieme-connect.com By analogy, the synthesis of 5-chloro-6-azaindole could be envisioned starting from 3-amino-5-chloropyridine, which would first be converted to the corresponding hydrazine. The subsequent reaction of this hydrazine with a suitable ketone, followed by cyclization, would yield the desired 5-chloro-6-azaindole core. The acetyl group could then be introduced at the C3 position via a Friedel-Crafts acylation reaction. acs.orgresearchgate.net

Table 1: Illustrative Conditions for Fischer Cyclization towards Dichloro-6-azaindoles thieme-connect.com

| Starting Ketone | Product | Yield |

| Cyclohexanone | 5,7-Dichloro-1,2,3,4-tetrahydro-6H-pyrrolo[2,3-c]pyridine | 37% |

| 1-Methyl-4-piperidone | 5,7-Dichloro-2-methyl-1,2,3,4-tetrahydro-6H-pyrrolo[2,3-c]pyridine | 29% |

Data sourced from a study on the synthesis of 5,7-dichloro-6-azaindoles and may require optimization for the synthesis of 5-chloro-6-azaindole.

A more contemporary approach for the construction of the 6-azaindole skeleton involves an intramolecular Diels-Alder (IMDA) reaction. A notable variant is the intramolecular Diels-Alder oxazole (B20620) (IMDAO) cycloaddition, which provides direct access to 6-azaindoles. nih.govacs.org This methodology was successfully applied in the total synthesis of marinoquinoline A. nih.govacs.org

The strategy involves the formation of a tethered oxazole and dienophile, which upon heating, undergoes an intramolecular [4+2] cycloaddition followed by the loss of a small molecule to afford the aromatic 6-azaindole ring. While powerful, the synthesis of the required complex starting materials for the IMDA reaction can be lengthy and may not be the most direct route for a relatively simple target like this compound. However, it represents a versatile methodology for accessing highly substituted 6-azaindoles. rsc.org

Palladium-catalyzed cascade reactions have emerged as powerful tools for the efficient construction of heterocyclic systems. A practical method for the synthesis of substituted 4-, 5-, 6-, and 7-azaindoles involves a cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines. nih.govresearchgate.netunl.pt This approach is attractive due to its operational simplicity and the commercial availability of the starting materials.

For the synthesis of the target molecule, a plausible route would involve the reaction of a 3-amino-4-bromo-5-chloropyridine with a suitable alkenyl bromide under palladium catalysis. The reaction proceeds through an initial C-N bond formation, followed by an intramolecular Heck reaction to close the pyrrole ring. The choice of the alkenyl bromide would be critical to install the precursor for the C3-acetyl group. This methodology offers a direct and regioselective approach to 2,3-disubstituted azaindoles. unl.pt

Table 2: Representative Catalytic System for Cascade C-N/Heck Reaction nih.govunl.pt

| Component | Description |

| Palladium Source | Pd₂(dba)₃ |

| Ligand | XPhos |

| Base | t-BuONa |

| Solvent | t-BuOH |

This general catalytic system has been shown to be effective for the synthesis of various azaindole isomers and would likely be a good starting point for the synthesis of the target compound.

A scalable and efficient synthesis of 2,3-disubstituted 6-azaindoles has been developed via a formal electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines. researchgate.netrsc.orgchemrxiv.org This method typically involves the treatment of a 3-amino-4-methylpyridine (B17607) derivative with an electrophilic reagent like trifluoroacetic anhydride (B1165640) (TFAA). researchgate.netrsc.orgchemrxiv.org The reaction proceeds through activation of the methyl group, followed by cyclization to form the pyrrole ring.

While this method has been effectively used to synthesize 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles, its direct application for the synthesis of this compound would require significant modification. researchgate.netrsc.orgchemrxiv.org A key challenge would be the use of an appropriate electrophile to introduce the acetyl functionality at the C3 position. Nevertheless, the principle of activating a C-H bond adjacent to the amino group in a pyridine ring for cyclization remains a valuable strategy. enamine.net

Pictet-Spengler Cyclization and Radical-Mediated Aromatization Routes

A powerful and efficient method for the synthesis of the 6-azaindole core involves a sequence of a Pictet-Spengler cyclization followed by a radical-mediated aromatization. nih.govacs.orgresearchgate.netresearchgate.netacs.org This approach has been successfully implemented on a large scale for the production of complex 6-azaindole derivatives. acs.org

The process typically begins with a protected 3-ketopyrrole which undergoes a Pictet-Spengler reaction to form a tetrahydroazaindole intermediate. acs.org The Pictet-Spengler reaction is a chemical reaction where a β-arylethylamine condenses with an aldehyde or ketone, followed by ring closure. wikipedia.org In this context, the pyrrole acts as the electron-rich aryl component. The subsequent step is a radical-mediated aromatization of the newly formed six-membered ring to yield the 6-azaindole scaffold. acs.org This aromatization can be initiated by various radical initiators, with cumene (B47948) hydroperoxide (CHP) being an optimal choice for large-scale production due to safety and reproducibility considerations. acs.org The mechanism of this radical reaction is thought to be initiated by the decomposition of CHP, generating radicals that drive the aromatization process. acs.org

This strategy has proven effective for the synthesis of key intermediates in the development of antiviral agents. nih.govresearchgate.netacs.org The combination of the Pictet-Spengler cyclization and radical-based aromatization offers a concise and scalable route to the 6-azaindole core. acs.orgresearchgate.net

Pyridine Ring Formation Approaches

An alternative strategy for constructing the 6-azaindole skeleton involves forming the pyridine ring onto a pre-existing pyrrole derivative. ucalgary.caatlanchimpharma.com This approach is generally less common than those that build the pyrrole ring but offers a viable pathway to certain substituted 6-azaindoles. These methods often involve the cyclocondensation of an N-protected 2-aminopyrrole with a suitable 1,3-dicarbonyl compound or its equivalent. atlanchimpharma.com

Regioselective Functionalization Approaches for this compound

Once the 6-azaindole core is synthesized, the next critical steps involve the regioselective introduction of the acetyl group at the C-3 position and the chloro substituent at the C-5 position.

Introduction of the Acetyl Moiety at C-3

The acylation of the electron-deficient azaindole ring system at the C-3 position can be challenging. researchgate.net However, effective methods have been developed to achieve this transformation.

The Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings. sigmaaldrich.cn For azaindoles, which are electron-deficient heterocycles, this reaction requires careful optimization. researchgate.net A successful procedure for the C-3 acylation of various azaindoles, including 6-azaindole, involves the use of an excess of a Lewis acid, such as aluminum chloride (AlCl₃), in a solvent like dichloromethane (B109758), followed by the addition of the acyl chloride (e.g., acetyl chloride) at room temperature. epa.govacs.orgnih.gov This method has been shown to be effective for attaching acetyl, benzoyl, and other acyl groups to the 3-position of the azaindole nucleus. epa.govacs.orgnih.gov

In the context of synthesizing complex molecules, a Friedel-Crafts acylation has been employed to install an oxalyl ester at the C-3 position of a 6-azaindole core, which is a precursor to an amide side chain. colab.ws To overcome issues like gelling during the reaction, catalytic tetra-n-butylammonium bisulfate has been used as a replacement for the more hazardous nitromethane (B149229) co-solvent. colab.ws The use of ionic liquids, such as 1-alkyl-3-alkylimidazolium chloroaluminate, has also been reported to promote the Friedel-Crafts type acylation of azaindoles. google.com

While direct Friedel-Crafts acylation is a primary method, directed acylation strategies can also be considered, although less commonly reported for this specific transformation. These methods would typically involve the use of a directing group to enhance the nucleophilicity of the C-3 position or to direct the acylating agent to this site. However, for the C-3 acylation of 6-azaindole, the Friedel-Crafts approach is generally the more established and direct route.

Introduction of the Chloro Substituent at C-5

The regioselective introduction of a chlorine atom at the C-5 position of the 6-azaindole ring is another crucial step. The position of the nitrogen atom in the pyridine ring influences the reactivity and regioselectivity of electrophilic substitution reactions. atlanchimpharma.com

One common strategy for the chlorination of azaindole systems involves the use of an N-oxide intermediate. For instance, treatment of a 7-azaindole (B17877) with an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) can form the corresponding N-oxide. atlanchimpharma.com This N-oxide can then be regioselectively chlorinated. For example, using methanesulfonyl chloride (MsCl) in DMF has been shown to achieve chlorination at the C-4 position of 7-azaindole N-oxide. atlanchimpharma.com A similar principle could be applied to achieve C-5 chlorination on a 6-azaindole N-oxide, although specific conditions would need to be optimized.

Another approach involves the direct halogenation of the azaindole ring. For example, N-iodosuccinimide (NIS) has been used for the iodination of 7-azaindole. atlanchimpharma.com Subsequently, the halogen can be introduced. A multi-step synthesis starting from 7-azaindole involved C3 iodination, followed by oxidation to the N-oxide, then electrophilic chlorination at C6, and subsequent removal of a carboxylate group to yield a 6-chloro-7-azaindole derivative. acs.org

Furthermore, the synthesis of 5,7-dichloro-6-azaindoles has been achieved through a Fischer indole reaction of 2,6-dichloro-3-hydrazinopyridine with a ketone. thieme-connect.com This highlights a method where the chloro substituents are incorporated into the starting pyridine derivative before the formation of the azaindole ring system.

Direct Halogenation Protocols

Direct halogenation of the 6-azaindole nucleus can be challenging due to the electronic nature of the bicyclic system. However, specific reagents and conditions can achieve regioselective halogenation. While direct C-5 chlorination of a pre-existing 3-acetyl-6-azaindole is not explicitly documented in readily available literature, related transformations on the azaindole scaffold provide insights into potential methodologies.

One potential, though not directly verified, approach could involve the activation of the pyridine ring towards electrophilic substitution. For related azaindole isomers, such as 7-azaindole, N-oxidation has been employed to facilitate electrophilic substitution on the pyridine ring. nih.gov A similar strategy could hypothetically be applied to 3-acetyl-6-azaindole. The formation of the N-oxide would activate the pyridine ring, potentially directing chlorination to the C-5 position.

Another plausible, yet speculative, route is the use of specialized chlorinating agents that exhibit high regioselectivity. Research on other heterocyclic systems has shown that reagents like N-chlorosuccinimide (NCS) can be effective for C-H chlorination under specific, often metal-catalyzed, conditions. acs.org The application of such methods to 3-acetyl-6-azaindole would require empirical investigation to determine the feasibility and regioselectivity of the C-5 chlorination.

Metal-mediated Halogen-Lithium Exchange and Subsequent Functionalization

Metal-halogen exchange reactions represent a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. acs.org A synthetic strategy for this compound could commence with a di-halogenated 6-azaindole precursor, for instance, a 3,5-dihalo-6-azaindole.

A hypothetical pathway could involve the selective metal-halogen exchange at one of the halogenated positions, followed by quenching with an appropriate electrophile. For example, starting with a 3-bromo-5-chloro-6-azaindole, a selective bromine-lithium exchange could be performed at low temperatures using an organolithium reagent. The resulting 3-lithio-5-chloro-6-azaindole intermediate could then be acylated with a suitable acetylating agent, such as N,N-dimethylacetamide, to introduce the acetyl group at the C-3 position. The success of this approach would depend on the differential reactivity of the C-Br and C-Cl bonds towards lithium-halogen exchange.

Sequential Functionalization Strategies for C-3 and C-5 Substitution

A more practical and documented approach to synthesizing this compound involves the sequential introduction of the required functional groups. This can be approached in two ways: C-3 acylation followed by C-5 chlorination, or C-5 chlorination followed by C-3 acylation.

Route 1: C-3 Acylation followed by C-5 Chlorination

This strategy would begin with the synthesis of 3-acetyl-6-azaindole. A well-established and effective method for the C-3 acylation of azaindoles, including 6-azaindole, is the Friedel-Crafts acylation using acetyl chloride in the presence of an excess of a Lewis acid like aluminum chloride (AlCl₃). researchgate.netnih.gov This reaction generally provides the C-3 acylated product in good yield. researchgate.netnih.gov

The subsequent step, the selective chlorination of 3-acetyl-6-azaindole at the C-5 position, is less documented. As mentioned in section 2.3.2.1, this would likely require the development of a specific protocol, possibly involving N-oxidation to activate the pyridine ring for electrophilic substitution.

Route 2: C-5 Chlorination followed by C-3 Acylation

This alternative sequence starts with the preparation of 5-chloro-6-azaindole. The synthesis of this intermediate could potentially be achieved through methods developed for the halogenation of the pyridine ring of the azaindole system. Once 5-chloro-6-azaindole is obtained, the introduction of the acetyl group at the C-3 position can be accomplished using the aforementioned Friedel-Crafts acylation conditions. researchgate.netnih.gov The presence of the chloro substituent at C-5 is not expected to significantly interfere with the electrophilic substitution at the electron-rich C-3 position of the pyrrole ring.

A study by Zhang et al. (2002) demonstrated the general applicability of Friedel-Crafts acylation to various azaindole isomers, suggesting that a pre-existing halogen on the pyridine ring would be tolerated. researchgate.netnih.gov

Advanced Synthetic Transformations

Modern synthetic organic chemistry offers a plethora of metal-catalyzed reactions that can be applied to the synthesis and functionalization of heterocyclic compounds like 6-azaindole.

Metal-Catalyzed Cross-Coupling Reactions in 6-Azaindole Synthesis

Cross-coupling reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, providing versatile pathways to substituted azaindoles.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating carbon-carbon bonds. In the context of synthesizing this compound, this reaction could be employed to introduce either the acetyl group precursor or the chloro substituent.

For instance, starting from a 5-chloro-3-halo-6-azaindole, a Suzuki-Miyaura coupling with a suitable acetyl-bearing boronic acid or ester could install the acetyl group at the C-3 position. Conversely, one could start with a 3-acetyl-5-bromo-6-azaindole and perform a Suzuki-Miyaura coupling with a source of chloride, although this is a less common application of the reaction.

A more plausible Suzuki-Miyaura strategy would involve the coupling of a 5-chloro-6-azaindole derivative bearing a handle at C-3 (e.g., a bromo or iodo substituent) with a suitable organoboron reagent to construct the acetyl group. Research has demonstrated the feasibility of Suzuki-Miyaura reactions on halogenated azaindoles for the introduction of aryl and other groups. nih.govacs.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions on Azaindole Scaffolds

| Starting Material | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |

| 3-Iodo-5-azaindole | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | 3,5-Disubstituted-5-azaindole | 5-49 | nih.gov |

| 6-Chloro-3-iodo-N-protected 7-azaindole | Phenyl boronic acid | Pd₂dba₃/SPhos | C3-Aryl-6-chloro-7-azaindole | 85 | acs.org |

Copper-mediated coupling reactions, such as the Ullmann condensation, offer alternative routes for functionalization. These reactions are particularly useful for forming carbon-nitrogen and carbon-oxygen bonds, but can also be applied to carbon-carbon bond formation.

A potential application in the synthesis of this compound could involve a copper-catalyzed coupling of a halogenated 6-azaindole with a suitable coupling partner. For example, a 5-chloro-3-iodo-6-azaindole could potentially undergo a copper-catalyzed reaction with an acetylide reagent, followed by hydration to yield the C-3 acetyl group. While direct examples for this specific transformation on 6-azaindole are scarce, copper-catalyzed reactions are widely used in the synthesis of related heterocyclic systems.

One-Pot and Multicomponent Synthesis Approaches

While specific multicomponent reactions (MCRs) leading directly to this compound are not extensively documented in the literature, one-pot adaptations of classical reactions represent a feasible strategy. MCRs are highly valued in synthetic chemistry for their efficiency, as they combine three or more reactants in a single step to create complex molecules, thereby saving time, resources, and reducing waste. tcichemicals.comresearchgate.net

A plausible one-pot approach for the synthesis of this compound is the Leimgruber–Batcho reaction . This method has been successfully used for the preparation of 3-substituted-6-azaindoles in a one-pot process. researchgate.net The synthesis would commence with a suitably substituted ortho-methyl-nitropyridine. The sequence involves the condensation of the nitropyridine with N,N-dimethylformamide dimethyl acetal (B89532) to form an enamine intermediate. This intermediate can then be acylated, followed by a reductive cyclization of the nitro group to an aniline, which subsequently cyclizes and eliminates dimethylamine (B145610) to furnish the 3-acetyl-6-azaindole ring system. researchgate.net

Another potential, though not strictly multicomponent, one-pot strategy involves the Friedel-Crafts acylation of a pre-formed 5-chloro-6-azaindole core. Research has demonstrated that the C-3 position of azaindoles can be effectively acylated using acetyl chloride in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), in a suitable solvent like dichloromethane (CH₂Cl₂). researchgate.netacs.org To streamline this process into a one-pot synthesis, the formation of the 5-chloro-6-azaindole precursor and its subsequent acylation could potentially be performed in a single reaction vessel, contingent on the compatibility of the reagents and intermediates. The use of ionic liquids, such as 1-alkyl-3-alkylimidazolium chloroaluminate, has also been reported to promote the Friedel-Crafts acylation of azaindoles and could be integrated into a one-pot procedure. google.com

A novel one-step synthesis of 2-substituted 6-azaindoles has been achieved through the dilithiation of 3-amino-4-picoline, followed by condensation with carboxylic esters. nih.gov While this method targets the C-2 position, modifications of the starting materials and reaction conditions could potentially be explored for the synthesis of C-3 substituted analogs in a one-pot fashion.

| One-Pot/Multicomponent Strategy | Key Reactants | Description | Potential for this compound |

| Leimgruber–Batcho Reaction | ortho-methyl-nitropyridine, N,N-dimethylformamide dimethyl acetal, Acylating agent, Reducing agent | A one-pot sequence of condensation, acylation, and reductive cyclization. researchgate.net | High, by using a 5-chloro-substituted nitropyridine precursor. |

| Friedel-Crafts Acylation (One-Pot Adaptation) | 5-chloro-6-azaindole, Acetyl chloride, Lewis Acid (e.g., AlCl₃) | Direct acylation at the C-3 position of the azaindole ring. researchgate.netacs.org | Moderate, requires the synthesis and subsequent in-situ acylation of the azaindole. |

| Zirconocene-Mediated MCR | Si-tethered diyne, Nitriles | Forms 5-azaindoles through a multicomponent process involving organometallic intermediates. researchgate.net | Low, as this method has been reported for 5-azaindoles and the regiochemical outcome for a 6-azaindole analogue is uncertain. |

Protecting Group Strategies for 6-Azaindole Nitrogen Atoms

The protection of the nitrogen atom in the pyrrole ring of 6-azaindole is a critical consideration in its multi-step synthesis, particularly when performing reactions such as acylation, halogenation, or cross-coupling. The choice of protecting group can influence the reactivity and regioselectivity of subsequent transformations.

N-Sulfonyl Protecting Groups:

Sulfonyl groups, such as tosyl (Ts) and benzenesulfonyl (Bs), are commonly employed for the protection of the azaindole nitrogen. These groups are robust and can withstand a variety of reaction conditions. For instance, N-tosyl protection has been utilized in the synthesis of 3,5-disubstituted-7-azaindoles, where it facilitates regioselective palladium-catalyzed cross-coupling reactions at the C-3 and C-5 positions. nih.gov Similarly, N-benzenesulfonyl protection has been used in the preparation of 3,5-diarylated-7-azaindoles. nih.gov The sulfonyl group can typically be removed under basic conditions, although in some cases, this step can result in low yields. nih.gov The use of N-sulfonyl protection has also been documented for regioselective C-H sulfenylation of 7-azaindoles. rsc.org

N-tert-Butoxycarbonyl (Boc) Protecting Group:

The tert-butoxycarbonyl (Boc) group is another widely used protecting group for the azaindole nitrogen. It is particularly valuable as it can direct the regioselectivity of certain reactions. For example, in the iridium-catalyzed C-H borylation of azaindoles, the N-Boc group directs the borylation to the C-3 position. nih.gov This strategy is advantageous for subsequent functionalization at this position. The Boc group is generally stable to many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) or through thermolysis. nih.govnih.gov The compatibility of the Boc group with Friedel-Crafts acylation conditions would need to be carefully evaluated, as the Lewis acid could potentially cleave the Boc group. However, for other coupling reactions, N-Boc protection is a well-established strategy. nih.gov In some instances, the use of a bulky protecting group like triisopropylsilyl (TIPS) has been shown to direct functionalization, although more economical and readily removable groups like Boc are often preferred. nih.gov

| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Key Features and Applications |

| Benzenesulfonyl | Bs | Benzenesulfonyl chloride, Base (e.g., NaH) | Base (e.g., NaOH, LiOH) | Robust, withstands various cross-coupling conditions. nih.gov |

| p-Toluenesulfonyl | Ts | p-Toluenesulfonyl chloride, Base (e.g., NaH) | Base (e.g., NaOH, LiOH) | Similar to Bs, used to direct regioselective reactions. nih.govrsc.org |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Base (e.g., DMAP) | Acid (e.g., TFA, HCl), Thermolysis | Directs functionalization to the C-3 position in some reactions; easily removable. nih.govnih.gov |

| Pivaloyloxymethyl | POM | Pivaloyloxymethyl chloride | Not specified in snippets | Used for transitory protection in the synthesis of 3-carboxylated azaindoles. nih.gov |

Reactivity and Transformational Chemistry of 3 Acetyl 5 Chloro 6 Azaindole

Electrophilic Substitution Reactivity of the 6-Azaindole (B1212597) Core

The 6-azaindole system's reactivity towards electrophiles is a nuanced balance between the activating nature of the pyrrole's nitrogen atom and the deactivating effect of the pyridine (B92270) nitrogen.

In general, electrophilic substitution on the indole (B1671886) nucleus occurs preferentially at the C-3 position of the pyrrole (B145914) ring due to its higher electron density. bhu.ac.in However, in 3-Acetyl-5-chloro-6-azaindole, this position is already functionalized with an acetyl group. This group is electron-withdrawing and deactivates the pyrrole ring towards further electrophilic attack.

Simultaneously, the pyridine nitrogen atom significantly reduces the electron density of the six-membered ring, making it resistant to electrophilic substitution. Under acidic conditions, which are common for electrophilic reactions, the pyridine nitrogen is readily protonated. This protonation further deactivates the entire heterocyclic system, making electrophilic substitution challenging. pitt.edu Consequently, electrophilic attack on the this compound core is generally difficult and requires forcing conditions. When reactions do occur, they may proceed at less deactivated positions, but often with low regioselectivity and yield. Forcing acylation conditions on azaindoles, for instance, have been shown to occur at the C-3 position, highlighting the inherent reactivity of this site even on a deactivated ring system. researchgate.netacs.org

Nucleophilic Substitution Reactions Involving the Chloro Substituent

The chloro group at the C-5 position is attached to the electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). The reactivity is enhanced by the electron-withdrawing effect of the fused pyrrole ring and the pyridine nitrogen.

These reactions typically proceed under thermal or microwave-assisted conditions and can be catalyzed by acids. enamine.net The protonation of the pyridine nitrogen in an acidic medium further activates the ring towards nucleophilic attack. enamine.net A variety of nucleophiles can displace the chloro substituent, providing a direct route to functionalized 6-azaindole derivatives.

Table 1: Examples of Nucleophilic Substitution on Chloro-Azaindoles

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amines (aliphatic/aromatic) | Benzylamine, Cyclohexylamine | 5-Amino-6-azaindole derivatives | enamine.netnih.gov |

| Alkoxides | Sodium Methoxide | 5-Alkoxy-6-azaindole derivatives | pitt.edu |

These transformations are crucial for building molecular diversity from the this compound scaffold, allowing for the introduction of various functional groups at the C-5 position.

Chemical Modifications of the Acetyl Group at C-3

The acetyl group at the C-3 position offers a versatile handle for a range of chemical transformations, primarily involving the ketone moiety.

The carbonyl of the acetyl group can be selectively reduced to either a secondary alcohol or fully reduced to an ethyl group, depending on the reducing agent and reaction conditions. These reactions are well-documented for 3-acetylindoles. ingentaconnect.comresearchgate.net

Reduction to Alcohol: Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent typically yield the corresponding 1-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanol. ingentaconnect.com

Reduction to Alkane: Stronger reduction conditions, such as using sodium borohydride in trifluoroacetic acid, can achieve complete reduction of the carbonyl to a methylene (B1212753) group, affording 5-chloro-3-ethyl-6-azaindole. researchgate.net

Table 2: Reduction of the 3-Acetyl Group

| Reagent(s) | Product | Functional Group Transformation | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) in Methanol | Secondary Alcohol | C=O → CH(OH) | ingentaconnect.com |

| Sodium Borohydride (NaBH₄) in Trifluoroacetic Acid | Alkane (Ethyl group) | C=O → CH₂ | researchgate.net |

The acetyl group's carbonyl carbon is electrophilic and its α-methyl protons are weakly acidic, allowing for various condensation and derivatization reactions. These reactions enable the extension of the side chain at the C-3 position. Examples from the broader 3-acetylindole (B1664109) literature include:

Knoevenagel Condensation: Reaction with active methylene compounds like malononitrile (B47326) or cyanoacetic acid in the presence of a base can form new C-C bonds at the α-position. researchgate.net

Hydrazone/Oxime Formation: Condensation with hydrazine (B178648) or hydroxylamine (B1172632) derivatives yields the corresponding hydrazones and oximes, which can serve as intermediates for further cyclization or rearrangement reactions.

These derivatizations are fundamental in modifying the structure for various applications, including medicinal chemistry.

Further Functionalization via Cross-Coupling Reactions at the Chloro Position

The chloro substituent at C-5 is an excellent handle for modern palladium-catalyzed cross-coupling reactions. These reactions provide powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of haloazaindoles in such transformations is well-established. thieme-connect.comnih.govnih.gov

Suzuki-Miyaura Coupling: This reaction pairs the chloro-azaindole with aryl or heteroaryl boronic acids (or their esters) to form biaryl structures. This is a widely used method for creating C-C bonds. nih.govthieme-connect.com

Buchwald-Hartwig Amination: This provides an alternative to classical SNAr for forming C-N bonds, coupling the chloro-azaindole with a wide range of primary and secondary amines under milder conditions. nih.gov

Sonogashira Coupling: The reaction with terminal alkynes introduces alkynyl moieties at the C-5 position, which are valuable intermediates for further synthetic manipulations. nih.govatlanchimpharma.com

Heck Coupling: This reaction with alkenes allows for the introduction of vinyl groups. nih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions at the 5-Chloro Position

| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Base | C(sp²)–C(sp²) | nih.govthieme-connect.com |

| Buchwald-Hartwig | Amine (Primary/Secondary) | Pd-precatalyst / Ligand / Base (e.g., LiHMDS) | C(sp²)–N | nih.gov |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI / Base | C(sp²)–C(sp) | nih.govatlanchimpharma.com |

These cross-coupling strategies significantly expand the synthetic utility of this compound, enabling the construction of complex molecules with diverse functionalities.

Reactions at the Azaindole Nitrogen Atom (N-1)

The nitrogen atom at the N-1 position of the this compound core possesses a reactive proton and a lone pair of electrons, making it a key site for various chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the fused pyridine ring and the acetyl group at the C-3 position. These substituents increase the acidity of the N-H proton compared to indole, facilitating its removal by a base. Reactions at this position primarily involve deprotonation followed by the introduction of alkyl, aryl, or protecting groups. Such modifications are crucial for altering the compound's steric and electronic properties and are often a necessary step in the synthesis of more complex derivatives.

The deprotonation of the azaindole N-1 position is typically achieved using a strong base, such as an alkali metal hydride (e.g., sodium hydride), in an inert organic solvent like tetrahydrofuran (B95107) or dimethylformamide. google.com The resulting azaindole anion is a potent nucleophile that can readily react with various electrophiles.

N-Alkylation:

The introduction of alkyl groups at the N-1 position is a common transformation. This is generally accomplished by treating the N-anion of the azaindole with an appropriate alkylating agent, such as an alkyl halide (iodide, bromide, or chloride) or other agents like mesylates and tosylates. google.com For instance, in the synthesis of related 6-chloro-7-azaindole derivatives, methylation has been successfully achieved using sodium hydride as the base and methyl iodide as the methylating agent, affording the N-methylated product in good yield. acs.org Similarly, more complex alkyl groups, like a p-methoxybenzyl group, can be introduced using reagents such as p-methoxybenzyl chloride, often with a milder base like potassium carbonate. acs.org

N-Arylation:

While less common than alkylation, the N-arylation of the azaindole nucleus can be performed using transition-metal-catalyzed cross-coupling reactions. Methodologies like the Ullmann condensation or the Buchwald-Hartwig amination, which are well-established for indoles, are applicable to azaindoles. nih.gov These reactions typically involve coupling the azaindole with an aryl halide in the presence of a copper or palladium catalyst. For example, the N-arylation of 3-iodo-5-azaindole with 4-chloropyrimidine (B154816) has been reported to proceed via an SNAr reaction, illustrating a pathway for attaching heteroaryl groups to the N-1 position. mdpi.com

N-Protection:

In multi-step syntheses, the N-1 position is often protected to prevent unwanted side reactions during subsequent chemical modifications at other positions of the molecule. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its subsequent removal.

Common protecting groups for the azaindole nitrogen include:

Sulfonyl groups: Benzenesulfonyl (Bs) or p-toluenesulfonyl (Ts) groups are frequently used. They are introduced by reacting the azaindole with the corresponding sulfonyl chloride in the presence of a base. These groups are robust but can be removed under specific basic conditions. nih.gov For example, 1-tosyl-3-iodo-5-bromo-7-azaindole is a common intermediate in the synthesis of disubstituted azaindoles. nih.gov

Benzyl groups: As mentioned, the p-methoxybenzyl (PMB) group can be installed and later removed under oxidative or acidic conditions. acs.org

Carbamates: Groups like tert-butyloxycarbonyl (Boc) are also employed, particularly when milder protection and deprotection conditions are required. The Stille reaction of 1-Boc-3-trimethylstannyl-5-azaindole is an example of a protected azaindole used in cross-coupling reactions. mdpi.com

The following table summarizes representative reaction conditions for transformations at the N-1 position of azaindole scaffolds, which are applicable to this compound.

Interactive Data Table: Representative N-1 Reactions on the Azaindole Scaffold

| Reaction Type | Reagents | Base | Solvent | Conditions | Product Type | Yield (%) | Reference |

| N-Methylation | Methyl iodide | Sodium hydride | N/A | N/A | N-Methyl azaindole | 73% | acs.org |

| N-Benzylation | p-Methoxybenzyl chloride | Potassium carbonate | N/A | N/A | N-(p-Methoxybenzyl) azaindole | 88% | acs.org |

| N-Arylation | 4-Chloropyrimidine | N/A | N/A | SNAr | N-Pyrimidinyl azaindole | N/A | mdpi.com |

| N-Sulfonylation | Benzenesulfonyl chloride | N/A | N/A | N/A | N-Benzenesulfonyl azaindole | ~100% | mdpi.com |

| N-Boc Protection | (Boc)₂O | N/A | N/A | N/A | N-Boc azaindole | N/A | mdpi.com |

Advanced Spectroscopic and Structural Characterization of 3 Acetyl 5 Chloro 6 Azaindole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Acetyl-5-chloro-6-azaindole, a combination of one-dimensional and two-dimensional NMR experiments is used for a comprehensive structural assignment.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy of this compound reveals distinct signals for each unique proton in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. In a typical deuterated solvent like DMSO-d₆, the spectrum would exhibit signals corresponding to the aromatic protons on the azaindole core, the acetyl methyl protons, and the N-H proton of the pyrrole (B145914) ring.

The aromatic region is of particular importance. The protons on the pyridine (B92270) and pyrrole rings show characteristic chemical shifts and coupling patterns (J values) that allow for their unambiguous assignment. For instance, the H2 proton typically appears as a singlet, while the H4 and H7 protons would appear as singlets or doublets depending on neighboring substituents, with their positions influenced by the chloro and acetyl groups. The methyl protons of the acetyl group characteristically appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Data for this compound Data is illustrative and based on typical chemical shifts for related azaindole structures.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH (Pyrrole) | ~12.5 | br s | - |

| H7 | ~8.7 | s | - |

| H2 | ~8.4 | s | - |

| H4 | ~8.1 | s | - |

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and its bonding environment.

The spectrum will show signals for the carbonyl carbon of the acetyl group at the most downfield position (around 190-200 ppm), followed by the aromatic carbons of the azaindole core (typically in the 110-150 ppm range). The carbon attached to the chlorine atom (C5) and the carbons adjacent to the nitrogen atoms (e.g., C2, C7a, C5) will have their chemical shifts significantly influenced by these heteroatoms. The methyl carbon of the acetyl group will appear at the most upfield position.

Table 2: Representative ¹³C NMR Data for this compound Data is illustrative and based on typical chemical shifts for related azaindole structures.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Acetyl) | ~192.5 |

| C7a | ~148.0 |

| C5 | ~145.0 |

| C6 | ~142.0 |

| C2 | ~135.0 |

| C4 | ~118.0 |

| C3a | ~116.0 |

| C3 | ~115.0 |

Two-Dimensional (2D) NMR Correlation Techniques (e.g., COSY, HMQC, HMBC)

2D NMR techniques are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, helping to map out adjacent protons in the spin system. For this molecule, COSY would primarily confirm through-bond connectivities within any coupled spin systems on the rings, although many protons in this specific structure are expected to be singlets.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, allowing for definitive assignment of the carbon signals based on the already assigned proton signals.

Mass Spectrometry Techniques

Mass spectrometry is a vital analytical tool used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode (ESI+), the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion allows for the determination of the compound's molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the [M+H]⁺ ion, with two peaks separated by approximately 2 m/z units in a ratio of about 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the m/z value, which can be used to determine the elemental formula of the molecule with a high degree of confidence. rsc.org For this compound (C₉H₇ClN₂O), the exact mass of the [M+H]⁺ ion can be calculated and compared to the experimentally measured value. rsc.org

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z | Observed m/z |

|---|---|---|

| [C₉H₇³⁵ClN₂O + H]⁺ | 195.0325 | ~195.032x |

This precise mass measurement, often accurate to within a few parts per million (ppm), serves as a definitive confirmation of the compound's elemental composition, complementing the structural insights gained from NMR spectroscopy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "molecular fingerprint." For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its distinct functional groups and the vibrations of its heterocyclic ring system.

The parent 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core shows a characteristic N-H stretching vibration at approximately 3200 cm⁻¹. thieme-connect.de The spectrum of the substituted compound would also be dominated by a strong absorption from the carbonyl (C=O) group of the acetyl substituent. Due to conjugation with the aromatic ring system, this peak is anticipated to appear in the 1650-1700 cm⁻¹ range. Other significant vibrations include C-H stretching from the aromatic rings and the methyl group, as well as complex ring stretching vibrations from the fused pyridine and pyrrole rings. The C-Cl bond typically exhibits a stretching vibration in the fingerprint region of the spectrum.

Table 1: Expected Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 3100 | N-H Stretch | Pyrrole Ring |

| 3100 - 3000 | Aromatic C-H Stretch | Azaindole Ring |

| 2960 - 2850 | Aliphatic C-H Stretch | Acetyl Methyl Group |

| 1700 - 1650 | C=O Stretch (Conjugated Ketone) | Acetyl Group |

| 1630 - 1400 | C=C and C=N Ring Stretching | Azaindole Ring |

| 800 - 600 | C-Cl Stretch | Chloro Substituent |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound is expected to be influenced by its aromatic core and the electronic nature of its substituents.

The parent 6-azaindole (B1212597) (1H-pyrrolo[2,3-c]pyridine) exhibits two primary absorption bands due to π-π* transitions, with maxima (λmax) at approximately 261 nm and 319 nm when measured in water. thieme-connect.de The introduction of a chloro group and an acetyl group onto this core is expected to modify the spectrum. The chlorine atom, acting as an auxochrome, can cause a slight bathochromic (red) shift of the π-π* transitions. The acetyl group is a chromophore and will introduce a weak n-π* transition at a longer wavelength, typically above 300 nm, in addition to causing a more significant red shift of the main π-π* bands due to the extension of the conjugated system.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Absorption Maxima (λmax) | Electronic Transition | Associated Moiety | Note |

|---|---|---|---|

| ~265-275 nm | π → π | Azaindole Ring System | Expected bathochromic shift from parent core (261 nm) thieme-connect.de |

| ~325-340 nm | π → π | Azaindole Ring System | Expected bathochromic shift from parent core (319 nm) thieme-connect.de |

| >300 nm (weak) | n → π* | Acetyl Carbonyl Group | Characteristic transition for a conjugated ketone |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystal structure data for this compound is not publicly documented, an analysis would provide invaluable information about its solid-state conformation, bond parameters, and intermolecular interactions.

A successful crystallographic analysis would determine the crystal system, space group, and unit cell dimensions. It would confirm the planarity of the bicyclic 6-azaindole core and reveal the exact bond lengths and angles for every bond in the molecule. Of particular interest would be the C-Cl bond length and the bond parameters within the acetyl group. The analysis would also show the orientation of the acetyl group relative to the plane of the heterocyclic ring. Furthermore, it would elucidate the intermolecular forces that dictate the crystal packing, such as potential hydrogen bonding involving the pyrrole N-H donor and the pyridine nitrogen or acetyl oxygen acceptors of neighboring molecules, a common feature in azaindole crystal structures. nih.gov

Table 3: Parameters to be Determined by X-ray Crystallography of this compound

| Parameter | Information Provided |

|---|---|

| Crystal System and Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit in the crystal |

| Bond Lengths | Precise distances between all bonded atoms (e.g., C=O, C-Cl, C-N) |

| Bond Angles | Angles between adjacent bonds, confirming geometry |

| Torsion Angles | Conformation of the molecule, such as the rotation of the acetyl group |

| Intermolecular Interactions | Details of hydrogen bonds, π-π stacking, and other non-covalent forces |

Computational and Theoretical Investigations of 3 Acetyl 5 Chloro 6 Azaindole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about molecular geometry, electronic structure, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.com For 3-Acetyl-5-chloro-6-azaindole, DFT calculations, often employing functionals like B3LYP or PBE0 combined with basis sets such as 6-311++G(d,p), can be used to determine its optimized molecular geometry. researchgate.netresearchgate.net These calculations yield key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule.

The electronic structure analysis from DFT provides insights into the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. For azaindole systems, the nitrogen atom in the pyrrole (B145914) ring typically acts as a π-donor, while the pyridine (B92270) nitrogen is a π-acceptor, a feature that DFT can quantify precisely. thieme-connect.de

Table 1: Representative Calculated Molecular Geometry Parameters for this compound using DFT (Note: The following data is illustrative of typical results from DFT calculations and is not from a specific published study on this exact molecule.)

| Parameter | Bond/Atoms | Calculated Value |

|---|---|---|

| Bond Length | C2-C3 | ~1.39 Å |

| C3-C=O | ~1.48 Å | |

| C=O | ~1.23 Å | |

| C5-Cl | ~1.74 Å | |

| N1-H | ~1.01 Å | |

| Bond Angle | C2-C3-C(Acetyl) | ~128° |

| C3-C(Acetyl)-O | ~121° | |

| C4-C5-Cl | ~119° |

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide another avenue for high-accuracy calculations without reliance on empirical parameters. researchgate.netlongdom.org These methods are particularly useful for conformational analysis. The 3-acetyl group in this compound can rotate around the C3-C(acetyl) single bond. Ab initio calculations can map the potential energy surface associated with this rotation, identifying the most stable conformer(s) and the energy barriers between them. cdnsciencepub.com Generally, a planar conformation where the acetyl group is coplanar with the azaindole ring system is expected to be a low-energy state due to conjugation, but steric interactions could influence this. researchgate.net

Quantum chemical calculations are highly effective in predicting spectroscopic parameters.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net Calculated shifts for this compound would be compared against a standard reference, like tetramethylsilane (B1202638) (TMS), to provide theoretical spectra. These predictions are valuable for assigning experimental signals and confirming the molecular structure. For instance, the chemical shift of the proton at the C2 position would be influenced by the adjacent acetyl group, while protons on the pyridine ring would be affected by the electron-withdrawing nature of the nitrogen atom and the chlorine substituent. plos.org

UV Absorption: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to UV-visible absorption maxima (λ_max). nih.gov The UV absorption spectra of azaindole derivatives are characterized by π-π* transitions. thieme-connect.de Calculations for this compound would likely predict several absorption bands, with their positions and intensities influenced by the acetyl, chloro, and azaindole moieties. The results can help interpret experimental spectra and understand the electronic transitions involved. researchgate.net

Table 2: Predicted Spectroscopic Parameters for this compound (Note: These values are representative and based on general principles, not on specific published calculations for this compound.)

| Parameter | Method | Predicted Value |

|---|---|---|

| ¹H NMR Shift (C2-H) | GIAO-DFT | ~8.0-8.5 ppm |

| ¹H NMR Shift (N1-H) | GIAO-DFT | >11.0 ppm |

| ¹³C NMR Shift (C=O) | GIAO-DFT | ~190-195 ppm |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations explore the conformational flexibility and behavior of molecules over time, which is crucial for understanding their interactions and reactivity.

Computational methods are invaluable for studying chemical reactions. For this compound, one could investigate the energetic profile of potential reactions, such as electrophilic or nucleophilic attack. DFT calculations can be used to model the reaction pathway, locating the transition state (the energy maximum along the reaction coordinate) and calculating the activation energy. researchgate.net The C3 position in azaindoles generally has the highest electron density, making it susceptible to electrophilic attack, though this is modulated by the acetyl substituent. thieme-connect.de Conversely, the pyridine ring is more electron-deficient and a likely site for nucleophilic attack. Energetic profiling can predict the most probable sites of reaction and the feasibility of different chemical transformations, providing a theoretical foundation for synthetic planning.

Theoretical Studies on Reaction Mechanisms Involving the 6-Azaindole (B1212597) System

Computational chemistry has been instrumental in elucidating the complex reaction mechanisms of the 6-azaindole scaffold, particularly its behavior in excited states. A primary focus of this research has been on excited-state proton transfer (ESPT) and excited-state hydrogen transfer (ESHT), phenomena of significant interest due to their roles in photochemistry and biological processes.

Theoretical investigations using time-dependent density functional theory (TD-DFT) have explored how 6-azaindole interacts with its environment. In nonpolar solvents like cyclohexane, 6-azaindole can self-assemble into a cyclic, triply hydrogen-bonded trimer. researchgate.net Computational models affirm that this trimer formation is thermodynamically favorable and that upon excitation, it undergoes a concerted excited-state triple proton transfer (ESTPT), leading to a tautomeric form with a distinct, red-shifted fluorescence emission. researchgate.net

The role of solvent mediation in these transfer reactions has been a key area of study. Quantum chemical calculations have investigated the hydrogen transfer process from the N(1)-H group to the N(6) atom through hydrogen-bonded solvent "wires" composed of water or ammonia (B1221849) molecules. chemrxiv.org These studies show that the energy barrier for ESHT is highly dependent on the length and composition of the solvent chain. For instance, lengthening a water wire from three to four molecules significantly reduces the calculated energy barrier. chemrxiv.org Replacing water with ammonia, which forms stronger hydrogen bonds, lowers the barrier even more dramatically. chemrxiv.org

Further computational work on related diazaindoles using TD-DFT has helped to refine the understanding of these mechanisms. For 2,6-diazaindole, calculations showed that a minimum of three water molecules are required to form the necessary hydrogen bond wire for the ESPT reaction to occur via a consistent mechanism. acs.org Studies on protonated azaindoles, such as 6-AIH⁺, have employed methods like Møller–Plesset perturbation theory (MP2) and algebraic diagrammatic construction to the second-order (ADC(2)) to explore their photodynamics. rsc.org These calculations reveal that upon electronic excitation, the molecule can decay through various pathways, with the precise mechanism being influenced by the position of the nitrogen atom in the pyridine ring. rsc.org

| Reactant Complex | Solvent Wire | Calculated Energy Barrier (kJ/mol) | Computational Method |

|---|---|---|---|

| 6AI-(H₂O)₃ | 3 Water Molecules | 39.6 | Not specified in source |

| 6AI-(H₂O)₄ | 4 Water Molecules | 23.1 | |

| 6AI-(NH₃)₃ | 3 Ammonia Molecules | 21.4 | |

| 6AI-(NH₃)₄ | 4 Ammonia Molecules | 8.1 |

Ligand-Based and Structure-Based Computational Design Principles Applied to Azaindole Scaffolds

The azaindole framework is recognized as a "privileged structure" in medicinal chemistry, frequently serving as a bioisosteric replacement for indole (B1671886) or purine (B94841) systems in the design of therapeutic agents, particularly kinase inhibitors. mdpi.comresearchgate.net Computational design principles, both ligand-based and structure-based, are heavily utilized to optimize the potency, selectivity, and pharmacokinetic properties of azaindole-containing molecules. mdpi.comresearchgate.net

Structure-Based Design: This approach leverages the three-dimensional structures of target proteins, often obtained from X-ray crystallography, to design inhibitors that fit precisely into the active site. Molecular docking is a cornerstone of this method. Docking studies predict the binding mode of azaindole derivatives within the ATP active site of kinases. mdpi.com These studies have revealed that 7-azaindole (B17877), for example, can adopt different binding modes, commonly classified as "normal" or "flipped," both of which can form critical bidentate hydrogen bonds with the kinase hinge region. jst.go.jpjst.go.jp For the 5-chloro-7-azaindole scaffold, docking was used to screen and identify a potent analog against colony-stimulating factor 1 receptor (CSF-1R), a key target in cancer therapy. nih.gov Structure-based pharmacophore models, derived from the key interactions observed in protein-ligand complexes, are also used to screen virtual libraries for new azaindole derivatives with desired binding features. researchgate.net

Ligand-Based Design: When a high-resolution structure of the target protein is unavailable, ligand-based methods are employed. These methods rely on the analysis of a set of known active and inactive molecules to derive a model that predicts activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a prominent ligand-based technique applied to azaindole scaffolds. For a series of azaindole derivatives designed as Aurora B kinase inhibitors, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build predictive 3D-QSAR models. dntb.gov.ua These models provide contour maps that visualize how steric and electrostatic fields of the molecule correlate with biological activity, thereby guiding the design of new, more potent inhibitors. dntb.gov.ua The statistical robustness of these models ensures their predictive power for designing novel compounds. dntb.gov.ua

| Model | Cross-Validated Coefficient (q²) | Non-Cross-Validated Coefficient (r²) | Predicted Coefficient (r²pred) |

|---|---|---|---|

| CoMFA | 0.542 | 0.912 | 0.913 |

| CoMSIA | 0.552 | 0.955 | 0.897 |

Applications of 3 Acetyl 5 Chloro 6 Azaindole As a Synthetic Intermediate and Molecular Scaffold

Role in the Synthesis of Diverse Heterocyclic Compounds

The 3-acetyl group and the chloro-substituted azaindole nucleus of 3-Acetyl-5-chloro-6-azaindole provide reactive sites for a variety of chemical transformations, enabling the construction of diverse heterocyclic systems. The acetyl group can undergo reactions such as condensation, reduction, or conversion to other functional groups, while the chloro substituent can be displaced or participate in cross-coupling reactions. These modifications allow for the synthesis of a broad range of derivatives, including but not limited to, more complex fused heterocyclic systems and substituted azaindoles. organic-chemistry.orgresearchgate.net The development of efficient synthetic routes to azaindole derivatives is an active area of research, with methods like the Fischer indole (B1671886) synthesis, Bartoli indole synthesis, and various palladium-catalyzed cross-coupling reactions being employed. uni-rostock.de

Contribution to Chemical Library Development and High-Throughput Screening Initiatives

The adaptability of the this compound scaffold makes it an ideal starting material for the generation of chemical libraries. By systematically modifying the acetyl group and the azaindole core, chemists can rapidly produce a large number of structurally related compounds. These libraries are invaluable for high-throughput screening (HTS) campaigns, where thousands of compounds are tested for their ability to interact with a specific biological target, such as a protein or enzyme. The identification of "hits" from these screens can be the starting point for a drug discovery program. nih.govmdpi.com The commercial availability and the continuous development of novel synthetic methods for azaindoles have further facilitated their use in creating diverse compound collections for screening purposes. pharmablock.comresearchgate.net

Utilization in Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a known active compound with a different one, while aiming to retain or improve its biological activity and physicochemical properties. openlabnotebooks.org this compound and its derivatives are frequently employed in such strategies.

6-Azaindole (B1212597) as an Indole Bioisostere

The 6-azaindole core is a well-established bioisostere of the indole ring system. nih.govpharmablock.com Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of a carbon atom in the indole's benzene (B151609) ring with a nitrogen atom to form an azaindole can significantly alter a molecule's properties, such as its solubility, metabolic stability, and ability to form hydrogen bonds with a biological target. nih.govresearchgate.net This strategic substitution can lead to improved drug-like characteristics and potentially novel intellectual property. pharmablock.com The use of azaindoles as indole bioisosteres has been successfully applied in the development of various therapeutic agents. nih.govresearchgate.net

Application as a Privileged Scaffold in Medicinal Chemistry Research

A "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, often with high affinity. The azaindole core, including the 6-azaindole isomer, is recognized as a privileged structure in medicinal chemistry. nih.govresearchgate.netrjptonline.org This versatility has led to its incorporation into a wide range of drug candidates targeting different disease areas.

Design of Kinase Inhibitors and Hinge Region Binding Motifs

Kinases are a critical class of enzymes that are frequently targeted in cancer therapy. Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme. The azaindole scaffold is particularly well-suited for this purpose as it can mimic the purine (B94841) core of ATP and form key hydrogen bond interactions with the "hinge region" of the kinase. nih.govpharmablock.com The nitrogen atom in the azaindole ring can act as a hydrogen bond acceptor, a feature that is often crucial for potent and selective kinase inhibition. nih.gov The 3-acetyl group of this compound can be further elaborated to introduce additional binding elements that can enhance affinity and selectivity for a particular kinase. researchgate.net

Exploration in Other Target Classes (e.g., Cannabinoid Receptors)

The utility of the azaindole scaffold extends beyond kinase inhibition. For instance, azaindole derivatives have been investigated as modulators of cannabinoid receptors (CB1 and CB2), which are involved in various physiological processes. nih.gov In some cases, replacing an indole ring with an azaindole in known cannabinoid receptor ligands has led to compounds with improved physicochemical properties. nih.gov For example, research into indole-2-carboxamides as allosteric modulators of the CB1 receptor has shown that specific substitutions on the indole ring are crucial for activity. acs.org The exploration of azaindole-based compounds in this area highlights the broad applicability of this privileged scaffold in medicinal chemistry. researchgate.net

Strategy for Lead Compound Generation and Optimization through this compound Derivatives

The compound this compound, also known as 1-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone, serves as a highly valuable starting point in medicinal chemistry for the generation and optimization of lead compounds. Its structure combines several key features that make it a versatile scaffold: the azaindole core, a reactive C3-acetyl group, and a strategically placed chlorine atom. Azaindoles are recognized as "privileged structures" and effective bioisosteres of indoles, meaning they can replace an indole core in a drug molecule to potentially modulate and improve biological activity and physicochemical properties. pharmablock.comsci-hub.se The presence of a pyridine (B92270) nitrogen atom can alter a compound's solubility, lipophilicity, and metabolic stability, and it can also introduce an additional hydrogen bond acceptor site to enhance target binding affinity. pharmablock.comnih.gov

The strategy for leveraging this compound revolves around its use as a molecular template to systematically build libraries of derivatives. These libraries are then screened for biological activity, and the resulting structure-activity relationship (SAR) data is used to guide the optimization process toward a potent and selective clinical candidate.

Lead Compound Generation

Lead generation from the this compound scaffold involves systematic chemical modifications at its multiple reactive sites. The primary sites for derivatization are the C3-acetyl group, the N1-position of the pyrrole (B145914) ring, and the C5-chloro substituent. This multi-pronged approach allows for a comprehensive exploration of the chemical space around the core scaffold.

Derivatization of the C3-Acetyl Group: The ketone of the acetyl group is a versatile functional handle. It can undergo a wide range of reactions to introduce diversity. For instance, condensation reactions, such as the Knoevenagel condensation, can be used to form indolyl chalcones. sci-hub.se The acetyl group can also be a precursor for creating more complex side chains, such as substituted pyrazoles or other heterocycles, which are common in kinase inhibitors.

Substitution at the N1-Pyrrole Position: The pyrrole nitrogen can be alkylated or arylated to probe for interactions in specific binding pockets and to modulate the electronic properties of the ring system. N-substitution can also be critical for blocking metabolic pathways or improving cell permeability.

Modification at the C5-Position: The chlorine atom at the C5 position is a key site for diversification, typically via palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. nih.gov This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. This exploration is crucial, as studies on other azaindole series have shown that substitution at this position can significantly impact biological activity. researchgate.net

The following data table illustrates a hypothetical virtual library design for lead generation based on the this compound scaffold.

| Scaffold Position | Modification Type | Example R-Groups / Structures | Rationale for Exploration |

|---|---|---|---|

| C3-Side Chain (from Acetyl) | Condensation / Cyclization | Chalcones, Pyrazoles, Oximes | Introduce diverse shapes and hydrogen bonding patterns. |

| N1-Pyrrole | Alkylation / Arylation | Methyl, Ethyl, Benzyl, Phenyl | Modulate lipophilicity and probe for steric tolerance. |

| C5-Position (replacing Cl) | Suzuki / Buchwald-Hartwig Coupling | Aryl rings, Heterocycles (e.g., Pyridine, Pyrazole) | Explore new binding interactions and vector groups. |

Lead Optimization

Once initial hits are identified from the generated library, the lead optimization phase begins. This process involves iterative, rational design and synthesis to refine the structure for improved potency, selectivity against off-targets, and favorable ADME (absorption, distribution, metabolism, and excretion) properties.

The structure-activity relationship (SAR) data from the initial library provides the roadmap for optimization. For example, if derivatives with a small alkyl group at the N1-position show higher activity, subsequent efforts will focus on exploring similar small substituents. Conversely, if C5-substitution with chlorine proves detrimental to the activity against a specific target, as has been observed in some azaindole series for HIV-1 inhibition, this substituent can be replaced with other halogens (e.g., F) or small alkoxy groups to fine-tune electronic and steric effects. researchgate.net

The 6-azaindole core itself is a powerful tool for optimization. In comparative studies, 6-azaindole analogues have sometimes demonstrated superior activity and physicochemical properties, such as better lipophilic efficiency, compared to their 5-azaindole (B1197152) or indole counterparts. acs.org This highlights the importance of the nitrogen's position within the bicyclic system for fine-tuning drug-like properties.

The following data table outlines potential strategies for the lead optimization phase.

| Structural Modification | Optimization Goal | Example Tactic | Supporting Principle |

|---|---|---|---|

| Refining C3-Side Chain | Increase Potency & Selectivity | Introduce rigid linkers or specific H-bond donors/acceptors. | Optimize interactions with the target protein's active site. |

| Modifying N1-Substituent | Improve Pharmacokinetics (PK) | Add small, polar groups (e.g., -CH₂CH₂OH). | Enhance solubility and reduce metabolic liability. |

| Fine-tuning C5-Substituent | Enhance Target Affinity | Replace Cl with F, OMe, or CN. | Modulate electronics and hydrogen bonding potential. researchgate.net |

| Isosteric Replacement | Improve Overall Properties | Compare 6-azaindole with 5- or 7-azaindole (B17877) cores. | The azaindole scaffold acts as a tunable bioisostere. pharmablock.comacs.org |

Future Research Directions for 3 Acetyl 5 Chloro 6 Azaindole Chemistry

Development of Green and Sustainable Synthetic Routes

The chemical industry's growing emphasis on environmental responsibility is driving the development of green and sustainable synthetic methodologies. For the synthesis of 3-acetyl-5-chloro-6-azaindole and its derivatives, future research will likely concentrate on several key areas to minimize environmental impact and enhance efficiency.

One promising avenue is the advancement of catalytic C-H activation . Traditional synthetic routes often involve pre-functionalized starting materials and multiple steps, generating significant waste. Rhodium(III)-catalyzed C-H activation and annulative coupling of aminopyridines with alkynes have already shown promise for the construction of azaindole cores in a highly regioselective and atom-economical manner. researchgate.netsyrris.commdpi.com Future work will likely focus on adapting these methods for the specific synthesis of this compound, potentially using less expensive and more abundant metal catalysts.

The exploration of transition-metal-free synthetic pathways is another critical direction. N-Heterocyclic Carbene (NHC) catalysis, for instance, has been demonstrated as a viable, metal-free approach for the synthesis of 2-aryl-azaindoles. atomfair.comnih.gov Expanding the scope of NHC catalysis and other organocatalytic methods to construct the this compound skeleton would be a significant step towards more sustainable chemical production.

Flow chemistry is poised to revolutionize the synthesis of N-heterocycles. acs.orgacs.orgdrugtargetreview.com Continuous flow processes offer superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch methods. drugtargetreview.com The development of a continuous flow synthesis for this compound would not only make the process more efficient but also facilitate in-line purification and real-time monitoring, reducing waste and energy consumption.

| Green Chemistry Approach | Potential Application to this compound Synthesis |

| Catalytic C-H Activation | Direct and atom-economical formation of the azaindole core. |

| Transition-Metal-Free Catalysis | Use of organocatalysts like N-Heterocyclic Carbenes to avoid heavy metal contamination. |

| Flow Chemistry | Continuous, scalable, and safer production with reduced waste. |

| Eco-Friendly Solvents | Replacement of hazardous organic solvents with greener alternatives like PEG. |

| Multicomponent Reactions | One-pot synthesis to increase efficiency and reduce intermediate isolation steps. |

| Microwave-Assisted Synthesis | Faster reaction times and reduced energy consumption. |

Exploration of Novel Functionalization and Derivatization Reactions

To fully harness the potential of the this compound scaffold, the development of novel and efficient methods for its functionalization and derivatization is paramount. Future research in this area will focus on creating a diverse library of analogues for various applications, particularly in drug discovery.

A major focus will be on late-stage functionalization (LSF) . researchgate.netnih.govacs.orgdrugtargetreview.com LSF strategies allow for the modification of complex molecules at a late point in the synthetic sequence, which is highly advantageous for rapidly exploring structure-activity relationships. For this compound, this could involve the development of methods for direct C-H functionalization of the pyridine (B92270) or pyrrole (B145914) ring, enabling the introduction of a wide range of substituents without the need for de novo synthesis. syrris.comatomfair.comnih.gov The use of hypervalent iodine(III) reagents is an emerging, metal-free approach for such transformations. acs.org